molecular formula C22H22N2O4 B11018592 (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B11018592
M. Wt: 378.4 g/mol
InChI Key: NRYFGNVBRXEDAN-ZHACJKMWSA-N
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Description

The compound (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a structurally complex molecule featuring a piperazine backbone substituted with a 2,3-dihydro-1,4-benzodioxin carbonyl group and an α,β-unsaturated ketone (enone) moiety linked to a phenyl group. The (2E) stereochemistry indicates the trans configuration of the double bond in the enone system, which is critical for its electronic and steric properties.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H22N2O4/c25-21(11-10-17-6-2-1-3-7-17)23-12-14-24(15-13-23)22(26)20-16-27-18-8-4-5-9-19(18)28-20/h1-11,20H,12-16H2/b11-10+

InChI Key

NRYFGNVBRXEDAN-ZHACJKMWSA-N

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often synthesized via nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperazine derivative and the phenylprop-2-en-1-one structure using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways by binding to specific sites, leading to alterations in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Differences Reference
(2E)-1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one Piperazine Benzodioxin carbonyl, enone-phenyl Reference compound
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) Piperazine 2-hydroxybenzyl, chromenone, methoxy Chromenone replaces benzodioxin; hydroxyl group enhances polarity
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Piperazine Furan-2-carbonyl, 4-fluorophenyl-enone Fluorine substitution increases electronegativity; furan lacks benzodioxin’s oxygen ring
(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one Piperazine Bis-methylfuran-enone Symmetrical methylfuran substituents; reduced aromaticity compared to benzodioxin

Electronic and Steric Effects

  • Benzodioxin vs. Furan/Chromenone: The benzodioxin group in the target compound provides enhanced aromatic stability and oxygen-rich electron density compared to furan or chromenone derivatives. This may improve binding affinity in hydrophobic pockets of biological targets .
  • Enone Configuration: The trans (E) configuration in the enone system is conserved across analogues, suggesting its importance in maintaining planarity for π-π interactions. Fluorine or methyl substitutions (e.g., in 4-fluorophenyl or methylfuran derivatives) alter electron-withdrawing/donating effects, impacting reactivity .

Pharmacological Implications

  • Solubility and Bioavailability : The benzodioxin-carbonyl group may reduce solubility compared to hydroxylated analogues (e.g., compound 4e), which benefit from hydrogen-bonding capabilities .
  • Metabolic Stability : Methylfuran derivatives (e.g., from ) are prone to oxidative metabolism, whereas benzodioxin’s fused oxygen ring could confer greater stability .

Research Findings and Limitations

While structural comparisons highlight key differences, direct pharmacological or biochemical data for the target compound are absent in the provided evidence. Most analogues (e.g., 4e, furan derivatives) are described in synthesis-focused studies without explicit activity data . Computational modeling or experimental assays (e.g., docking studies, enzyme inhibition) would be required to validate hypotheses about structure-activity relationships.

Biological Activity

The compound (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A piperazine ring , which is known for its role in various pharmacological activities.
  • A benzodioxin moiety , which contributes to its biological interactions.
  • An α,β-unsaturated carbonyl group , which is often associated with reactivity towards nucleophiles.

Antidepressant Properties

Research indicates that derivatives of compounds containing the benzodioxin structure exhibit significant affinity for serotonin receptors. Specifically, studies have shown that compounds derived from 2,3-dihydro-benzodioxin and piperazine demonstrate dual activity as serotonin reuptake inhibitors and agonists at the 5-HT(1A) receptor. For instance:

  • Compound 4c showed a Ki value of 6.8 nM for the 5-HT(1A) receptor and 14 nM for the serotonin transporter, indicating potent antidepressant activity .

Anti-Diabetic Activity

Recent studies have explored the anti-diabetic potential of related compounds. A series of new derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated promising inhibitory activity, suggesting potential applications in diabetes management .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Serotonergic Modulation : By interacting with serotonin receptors, the compound may help modulate mood and anxiety levels.
  • Enzyme Inhibition : The ability to inhibit α-glucosidase suggests a mechanism for reducing postprandial glucose levels, which is beneficial in diabetes management.

Study 1: Serotonin Receptor Affinity

In a comparative study of various piperazine derivatives, it was found that compounds similar to this compound exhibited varying degrees of receptor affinity. The study highlighted that small modifications in the chemical structure could significantly enhance or reduce biological activity.

Study 2: In Vivo Efficacy

Animal models have been employed to assess the antidepressant effects of related compounds. In one study, administration of a benzodioxin-piperazine derivative resulted in a statistically significant reduction in depressive-like behaviors compared to control groups .

Data Summary

Activity Ki Value (nM) Reference
5-HT(1A) Receptor Affinity6.8
Serotonin Transporter14
α-Glucosidase InhibitionNot specified

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